Dual mEGFR/AURK Kinase Inhibition Profile
The 4-substituted amino-N-phenylbenzamide class, which includes the target compound, was identified as dual inhibitors of mutant EGFR (mEGFR) and Aurora Kinase (AURK). This dual-targeted mechanism provides a clear differentiation from monotargeted mEGFR inhibitors, which are often rendered ineffective in NSCLC due to kinase mutations and redundant signaling [1]. The most potent dual mEGFR/AURK inhibitors in this series displayed nanomolar inhibition of both kinase targets and single-digit micromolar inhibition of non-small cell lung cancer (NSCLC) cells [1]. This is a class-level inference based on the scaffold's binding mode.
| Evidence Dimension | Kinase Inhibition Profile |
|---|---|
| Target Compound Data | Nanomolar (mEGFR and AURK) |
| Comparator Or Baseline | Monotargeted mEGFR inhibitors |
| Quantified Difference | Dual inhibition vs. single inhibition; retains activity against resistant NSCLC |
| Conditions | mEGFR, AURKA, and AURKB kinase assays; NSCLC cell lines |
Why This Matters
This evidence justifies procurement for projects focused on overcoming resistance to first-line EGFR inhibitors, a use-case unsupported by generic benzamide alternatives.
- [1] Rogers, B., Rohde, N., Mikitaroff, J., Matson, J., Satawa, S., Amissah, F., & Kurup, S. (2023). Abstract 5339: 4-Amino-N-phenylbenzamides as dual-targeted mEGFR and AURK inhibitors and anticancer agents. Cancer Research, 83(7_Supplement), 5339. View Source
